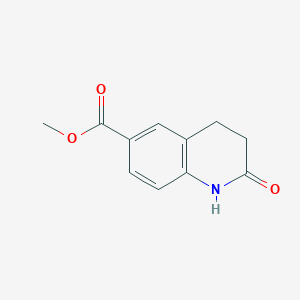
N-ethyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of isovaleric acid and is classified as an amide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-3-methylbutanamide can be synthesized through the reaction of isovaleric acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include:
- Temperature: 0-5°C initially, then gradually increased to room temperature.
- Solvent: Anhydrous dichloromethane or toluene.
- Reaction time: 12-24 hours.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of automated systems and precise control of reaction parameters ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-isovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethyl-isovaleramine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: N-ethyl-isovaleric acid.
Reduction: N-ethyl-isovaleramine.
Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: this compound has been investigated for its potential anticonvulsant and anxiolytic properties.
Industry: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
N-ethyl-3-methylbutanamide exerts its effects primarily through modulation of the GABA-A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by binding to the receptor and increasing its affinity for GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s anxiolytic and anticonvulsant effects are attributed to this mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovaleramide: Similar in structure but lacks the ethyl group. It also acts as a GABA-A receptor modulator.
N-methyl-isovaleramide: Contains a methyl group instead of an ethyl group. It has similar pharmacological properties but may differ in potency and efficacy.
Valeramide: A simpler amide derived from valeric acid. It has similar but less potent effects on the GABA-A receptor.
Uniqueness
N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects more effectively than its analogs.
Eigenschaften
CAS-Nummer |
100868-92-6 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
BOQSOBHPGBKUJL-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CC(C)C |
Kanonische SMILES |
CCNC(=O)CC(C)C |
Synonyme |
ButanaMide, N-ethyl-3-Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)



![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)






